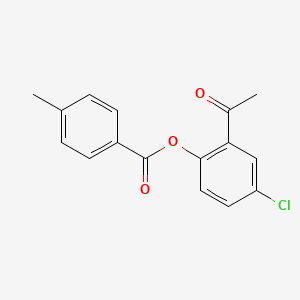

2-Acetyl-4-chlorophenyl 4-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Halogenated Organic Compounds

2-Acetyl-4-chlorophenyl 4-methylbenzoate is structurally classified as both a benzoate ester and a halogenated organic compound. smolecule.com The benzoate ester group, consisting of the ester linkage between a benzoic acid derivative (4-methylbenzoic acid) and a phenol (B47542) (2-acetyl-4-chlorophenol), is a common motif in natural products and synthetic compounds. The properties and reactivity of benzoate esters are influenced by the electronic nature of substituents on both the acyl and phenyl portions of the molecule. researchgate.net Research into substituted benzoate esters often explores how different electron-donating or electron-withdrawing groups affect molecular conformation, crystal packing, and biological activity. researchgate.netnih.gov

Below are the computed chemical and physical properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H13ClO3 | PubChem nih.gov |

| Molecular Weight | 288.72 g/mol | PubChem nih.gov |

| CAS Number | 88952-03-8 | BLDpharm bldpharm.com |

| IUPAC Name | (2-acetyl-4-chlorophenyl) 4-methylbenzoate | Smolecule smolecule.com |

Academic Significance and Research Trajectory of this compound

While specific research exclusively focused on this compound is limited in widely indexed academic literature, its scientific significance is best understood through the extensive studies on closely related substituted aryl benzoates. A significant research trajectory in this area involves the synthesis and crystallographic analysis of these compounds to understand the influence of various substituents on their three-dimensional structure and intermolecular interactions.

The synthesis of these esters is typically achieved through methods like the direct esterification of the corresponding carboxylic acid (4-methylbenzoic acid) and phenol (2-acetyl-4-chlorophenol). smolecule.com The resulting compounds are then characterized using spectroscopic methods such as FT-IR and NMR, alongside single-crystal X-ray diffraction for definitive structural elucidation. researchgate.netresearchgate.net

The table below presents detailed crystallographic data for the related compound, 2-Chlorophenyl 4-methylbenzoate, illustrating the type of in-depth structural research performed on this class of molecules.

| Crystallographic Data for 2-Chlorophenyl 4-methylbenzoate | |

|---|---|

| Parameter | Value |

| Molecular Formula | C14H11ClO2 |

| Molecular Weight (Mr) | 246.68 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 4.0538 (8) |

| b (Å) | 13.661 (3) |

| c (Å) | 10.975 (2) |

| β (°) | 91.70 (2) |

| Volume (V) (ų) | 607.5 (2) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 299 (2) |

Overview of Key Research Areas and Objectives for this compound

The primary research areas for this compound and its analogs are centered on organic synthesis, structural chemistry, and medicinal chemistry.

Organic Synthesis: The compound serves as a building block or intermediate for creating more elaborate molecular architectures. smolecule.com Its functional groups—ester, ketone, and aryl chloride—offer multiple sites for further chemical transformations.

Structural Chemistry and Materials Science: A key objective is the investigation of its crystal structure. Research on related benzoate esters has shown a focus on understanding how different substituents direct the packing of molecules in the solid state through weak intermolecular interactions like C–H···O and π–π stacking. researchgate.netnih.gov This knowledge is fundamental to crystal engineering and the design of new organic materials with desired properties.

Medicinal Chemistry: The unique combination of a halogenated phenyl ring and other functional groups suggests potential for biological activity. smolecule.com Research in this area would involve using the compound as a lead structure for developing new therapeutic agents. Preliminary studies on the compound have indicated potential antimicrobial properties, making it a candidate for further pharmacological investigation. smolecule.com The objective of such research is to explore its interactions with biological targets like enzymes or receptors to lay the groundwork for future drug design. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyl-4-chlorophenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLMYSSKWQRXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354839 | |

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88952-03-8 | |

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetyl 4 Chlorophenyl 4 Methylbenzoate

Conventional Esterification Approaches for 2-Acetyl-4-chlorophenyl 4-methylbenzoate Synthesis

Traditional methods for synthesizing this compound rely on well-established esterification reactions, primarily involving the condensation of its carboxylic acid and phenol (B47542) precursors.

The most widely reported method for preparing this compound is the direct esterification of 4-methylbenzoic acid with 2-acetyl-4-chlorophenol. This reaction forms the ester bond by combining the carboxyl group of the acid with the hydroxyl group of the phenol, eliminating a molecule of water in the process. The core mechanism involves the activation of the carboxylic acid, which makes its carbonyl carbon more susceptible to nucleophilic attack by the phenolic oxygen.

To drive the condensation reaction to completion, dehydrating agents are crucial for removing the water formed as a byproduct. Common reagents for this purpose include thionyl chloride (SOCl₂) and dicyclohexylcarbodiimide (B1669883) (DCC).

Thionyl Chloride (SOCl₂): In this approach, thionyl chloride reacts with the carboxylic acid (4-methylbenzoic acid) to form a highly reactive acyl chloride intermediate, 4-methylbenzoyl chloride. chemistrysteps.com This intermediate is then readily attacked by the hydroxyl group of 2-acetyl-4-chlorophenol. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction forward. masterorganicchemistry.com

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling reagent that facilitates esterification under mild conditions, a method often referred to as the Steglich esterification when a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is used. wikipedia.orgorganic-chemistry.org The carboxylic acid first adds to the DCC molecule, forming a reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.org This activated intermediate is then susceptible to nucleophilic attack by the alcohol (in this case, 2-acetyl-4-chlorophenol). organic-chemistry.org DCC "takes up" the water molecule, forming the insoluble and stable urea (B33335) derivative, dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org

Optimization of reaction conditions is key to achieving high yields. These reactions are typically performed under reflux in anhydrous solvents like dichloromethane (B109758) or toluene (B28343) to prevent premature hydrolysis of the intermediates.

Table 1: Typical Conditions for Conventional Esterification

| Parameter | Condition | Source(s) |

| Precursors | 4-Methylbenzoic acid, 2-Acetyl-4-chlorophenol | |

| Dehydrating Agent | Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC) | |

| Catalyst (for DCC) | 4-Dimethylaminopyridine (DMAP) | wikipedia.orgorganic-chemistry.org |

| Solvent | Anhydrous dichloromethane or toluene | |

| Temperature | Reflux (40–80°C) | |

| Yield | 65–78% |

Emerging Synthetic Strategies for this compound and Analogues

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing ester linkages, which are applicable to the synthesis of this compound.

An alternative route involves the direct acetylation of a pre-formed ester or one of its precursors. smolecule.com For instance, a Friedel-Crafts acylation reaction could be employed to introduce the acetyl group onto the aromatic ring. In one potential pathway, 4-chlorophenyl 4-methylbenzoate could be synthesized first, followed by acetylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride. smolecule.compatsnap.com The directing effects of the existing substituents on the 4-chlorophenyl ring would guide the position of the incoming acetyl group.

Modern catalytic methods offer advantages such as increased efficiency, milder reaction conditions, and improved sustainability through catalyst recycling.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are gaining prominence as environmentally friendly alternatives to traditional liquid acids like sulfuric acid. aurak.ac.ae Materials such as zeolites (e.g., H-Beta, ZSM-5), sulfonic acid-functionalized resins, and various metal oxides have demonstrated high efficacy in esterification reactions. aurak.ac.aeresearchgate.netmdpi.comresearchgate.net These catalysts provide acidic sites on a solid support, facilitating the esterification of phenols and carboxylic acids. researchgate.netresearchgate.net Their key advantages include ease of separation from the reaction mixture, reduced corrosion and pollution, and potential for regeneration and reuse over multiple cycles. researchgate.netrsc.org For example, zirconium-based solid superacids have been shown to effectively catalyze the esterification of various benzoic acids with methanol (B129727). mdpi.com

Table 2: Examples of Solid Acid Catalysts in Esterification

| Catalyst Type | Example(s) | Key Advantages | Source(s) |

| Zeolites | H-Beta, ZSM-5 | Shape selectivity, high thermal stability, reusability. | researchgate.netmdpi.com |

| Sulfonic Resins | SO3H-functionalized resins | High acid strength, effective under mild conditions. | aurak.ac.aeresearchgate.net |

| Metal Oxides | Zirconia (ZrO₂), Titania (TiO₂) | Strong Lewis acidity, high stability. | mdpi.commdpi.com |

| Magnetic Catalysts | Fe₃O₄@SiO₂-PILs | Easy magnetic separation, excellent reusability. | rsc.org |

Transition Metal Catalysis: Palladium-catalyzed reactions have emerged as powerful tools for forming C-O bonds in aryl esters. acs.orgnih.gov These methods often involve the cross-coupling of an aryl halide or triflate with a carboxylic acid or alcohol. nih.gov For the synthesis of this compound, a potential route could involve the palladium-catalyzed coupling of 4-methylbenzoic acid with a suitable derivative of 2-acetyl-4-chlorophenol. The general catalytic cycle for such transformations typically involves steps of oxidative addition of the aryl halide to the palladium center, followed by reaction with the carboxylate and subsequent reductive elimination to yield the final ester product and regenerate the catalyst. nih.gov Advanced protocols also utilize solid sources of carbon monoxide, such as Mo(CO)₆, in palladium-catalyzed carbonylative coupling reactions to construct the ester functionality from aryl halides. acs.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is a significant challenge in complex molecule synthesis. rsc.org Copper-catalyzed O-aroylation has been developed as a highly effective method for the selective esterification of phenols. nih.gov This technique is particularly relevant for synthesizing this compound due to the structure of the 2-acetyl-4-chlorophenol precursor. The ortho-acetyl group can act as a directing group, coordinating to the copper catalyst and positioning the phenolic hydroxyl group for selective reaction. acs.orgacs.org This chelation-assisted strategy allows for the O-aroylation to occur with high chemoselectivity, even in the presence of other potentially reactive functional groups. acs.orgresearchgate.net These reactions can use various aroyl sources, including alkylbenzenes or styrene (B11656) derivatives, under oxidative conditions, providing a direct and atom-economical route to the desired phenol ester. acs.orgresearchgate.net

Table 3: Example of Copper-Catalyzed Chemoselective O-Aroylation

| Parameter | Condition | Source(s) |

| Substrates | o-Carbonylphenols and Alkylbenzenes/Styrenes | acs.orgacs.orgresearchgate.net |

| Catalyst | Copper(II) salts (e.g., Cu(OAc)₂, Cu(II)Br₂) | acs.orgacs.org |

| Oxidant | tert-Butyl hydroperoxide (TBHP) | acs.org |

| Key Feature | Ortho-carbonyl group acts as a directing group for chemoselective O-aroylation. | acs.orgacs.org |

Microwave-Assisted Synthesis Methodologies for Benzoate (B1203000) Esters

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering substantial benefits over conventional heating methods. ijsdr.orgmdpi.com The application of microwave irradiation facilitates efficient and rapid heating of reaction mixtures, which can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products. ijsdr.orguwlax.edu Unlike conventional heating which relies on conduction and convection and often results in uneven heat distribution, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This technology aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of solvents. ijsdr.orguwlax.edu

Based on these findings, a proposed microwave-assisted method for synthesizing this compound would involve reacting 2-acetyl-4-chlorophenol with 4-methylbenzoic acid in the presence of a suitable catalyst under microwave irradiation. The reaction conditions could be optimized based on the parameters reported for similar esters.

Table 1: Comparison of Microwave-Assisted Synthesis of Various Benzoate Esters This table is generated based on data from multiple sources for illustrative purposes.

| Target Ester | Reactants | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ethyl benzoate | Benzoic acid, Ethanol | Sulfuric acid | 170 | 5 | 97 | uwlax.edu |

| Butyl benzoate | Benzoic acid, n-Butanol | Sulfuric acid | Not specified | 6 | Not specified | ijsdr.orgijsdr.org |

| Methyl benzoate | Benzoic acid, Methanol | N-Fluorobenzenesulfonimide (NFSi) | 120 | 30 | Quantitative | mdpi.com |

| Methyl benzoate | Benzoic acid, Methanol | Sulfuric acid | Not specified | Not specified | Unsuccessful due to high pressure | uwlax.edu |

Mechanistic Investigations of this compound Formation

The formation of this compound is typically achieved through an esterification reaction, specifically a nucleophilic acyl substitution. The most common route involves the reaction between a derivative of 4-methylbenzoic acid and 2-acetyl-4-chlorophenol.

The mechanism can be initiated in a few ways, but a widely reported method is the direct esterification of 4-methylbenzoic acid and 2-acetyl-4-chlorophenol using a dehydrating agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). The key steps of this mechanism are as follows:

Activation of the Carboxylic Acid: The dehydrating agent activates the carboxylic acid group of 4-methylbenzoic acid. For example, thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride (4-methylbenzoyl chloride). This step is crucial as it transforms the hydroxyl group of the carboxylic acid into a much better leaving group.

Nucleophilic Attack: The phenolic hydroxyl group of 2-acetyl-4-chlorophenol acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated acyl intermediate (e.g., 4-methylbenzoyl chloride). The presence of a non-nucleophilic base, such as pyridine, can facilitate this step by deprotonating the phenol, thereby increasing its nucleophilicity.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion if an acyl chloride was the intermediate).

Deprotonation: A final deprotonation step, often assisted by the base used in the reaction (like pyridine) or another molecule of the phenol, yields the final ester product, this compound.

The reaction is typically conducted in an anhydrous solvent, such as dichloromethane or toluene, under reflux conditions (40–80°C) to drive the reaction to completion. The efficiency of the reaction is influenced by factors including the choice of catalyst, solvent, and temperature.

Chemical Reactivity and Derivatization Pathways of 2 Acetyl 4 Chlorophenyl 4 Methylbenzoate

Ester Hydrolysis and Transesterification Reactions

The ester functionality is a primary site for chemical reaction, susceptible to cleavage through hydrolysis or transformation via transesterification.

Ester Hydrolysis: The ester bond in 2-Acetyl-4-chlorophenyl 4-methylbenzoate can be readily cleaved under basic conditions to yield its constituent precursors: 2-acetyl-4-chlorophenol and 4-methylbenzoic acid. This reaction, known as saponification, is typically irreversible and driven to completion by the formation of the carboxylate salt of 4-methylbenzoic acid. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Analogous hydrolyses of related benzoyl-benzoate esters are efficiently conducted by heating under reflux with a base such as sodium hydroxide in a mixed solvent system like methanol (B129727) and water. chemspider.com The subsequent acidification of the reaction mixture protonates the phenoxide and carboxylate ions to yield the final products.

Transesterification Reactions: Transesterification provides a pathway to modify the ester portion of the molecule by exchanging the 2-acetyl-4-chlorophenyl group with a different alcohol moiety. smolecule.com This equilibrium-driven process can be catalyzed by acids, bases, or various metal species. rsc.orgjbiochemtech.com For aryl benzoates, base-catalyzed transesterification is common, often employing catalysts like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF). researchgate.net Studies on related systems show that the reaction proceeds through a nucleophilic substitution mechanism at the ester carbonyl group. researchgate.net The reactivity can be influenced by the electronic properties of the substituents and the reaction temperature. researchgate.net More advanced heterogeneous catalysts, including lanthanide oxides like praseodymium oxide (PrO2), have also proven effective for transesterification, particularly at elevated temperatures. nih.gov

Table 1: Representative Conditions for Transesterification of Aryl Benzoates

| Catalyst System | Alcohol/Phenol (B47542) | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| K2CO3 | 4-Methoxyphenol | DMF | 80-120 | Good conversion, kinetics dependent on substituents. researchgate.net |

| K2CO3 | Various Phenols | DMSO | 120 | High yields (94%) for conversion of pyridin-2-yl benzoate (B1203000) to phenyl esters. rsc.org |

| PrO2 (Praseodymium Oxide) | Benzyl (B1604629) Alcohol | Solvent-free | 200 | Excellent yield (95%) for conversion of methyl benzoate to benzyl benzoate. nih.gov |

Nucleophilic Substitution Reactions Involving the Chlorophenyl Moiety

The chlorine atom on the phenyl ring is amenable to displacement via nucleophilic aromatic substitution (S_N_Ar). smolecule.com The reactivity of the aryl chloride is significantly enhanced by the presence of the ortho-acetyl group, which is a strong electron-withdrawing group. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction, thereby lowering the activation energy for the substitution. wikipedia.orgscranton.edu

The S_N_Ar mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the chloride leaving group. wikipedia.org This pathway allows for the introduction of a wide range of nucleophiles at the C4 position of the phenyl ring. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, reaction with various primary or secondary amines would lead to the formation of the corresponding 4-amino derivatives. The reaction conditions for S_N_Ar can vary but often involve heating the substrate with the nucleophile in a suitable polar solvent. youtube.comnih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Products

| Nucleophile (Nu-H) | Reagent Example | Expected Product Structure | Product Class |

|---|---|---|---|

| Primary Amine | Aniline | 2-Acetyl-4-(phenylamino)phenyl 4-methylbenzoate | Secondary Arylamine |

| Secondary Amine | Diethylamine | 2-Acetyl-4-(diethylamino)phenyl 4-methylbenzoate | Tertiary Arylamine |

| Alcohol/Phenol | Sodium Methoxide | 2-Acetyl-4-methoxyphenyl 4-methylbenzoate | Aryl Methyl Ether |

| Thiol | Sodium Thiophenolate | 2-Acetyl-4-(phenylthio)phenyl 4-methylbenzoate | Diaryl Thioether |

Acylation Reactions and Transformations of the Acetyl Group

The acetyl group (-COCH3) is a versatile chemical handle that can undergo numerous transformations characteristic of ketones. ichem.md These reactions provide a route to elaborate the structure of the molecule significantly.

Reduction: The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol (e.g., a 1-hydroxyethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH4). This transformation introduces a new chiral center into the molecule. ichem.md

α-Halogenation: The methyl group adjacent to the carbonyl is acidic and can be functionalized. For example, α-bromination can be achieved by treating the compound with reagents like copper(II) bromide (CuBr2) to yield the corresponding α-bromoacetyl derivative. These α-haloketones are valuable intermediates for further substitution reactions. ichem.md

Condensation Reactions: The acetyl group can participate in base-catalyzed condensation reactions with aldehydes, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. ichem.md This reaction extends the carbon skeleton and introduces new functionalities.

Iodoform (B1672029) Reaction: As a methyl ketone, the acetyl group would give a positive iodoform test when treated with iodine and a base (e.g., NaOH). This reaction converts the acetyl group into a carboxylate and produces iodoform (CHI3). byjus.com

Table 3: Key Transformations of the Acetyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH4 | Secondary Alcohol |

| α-Bromination | CuBr2 | α-Bromoketone |

| Claisen-Schmidt Condensation | Benzaldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| Iodoform Reaction | I2, NaOH | Carboxylate |

Advanced Organic Transformations and Cross-Coupling Reactions Relevant to the this compound Scaffold

The presence of both an aryl chloride and a phenyl ester moiety makes the this compound scaffold an excellent candidate for modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com

Suzuki-Miyaura Coupling: This C-C bond-forming reaction typically couples an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orgyoutube.comlibretexts.org The aryl chloride portion of the molecule is a standard substrate for Suzuki coupling. Under catalysis by a palladium complex (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand) and in the presence of a base, the chlorine atom can be replaced with an aryl, vinyl, or alkyl group from the boronic acid coupling partner. organic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands enable their efficient coupling. libretexts.org Furthermore, recent advances have demonstrated that aryl esters can also serve as electrophilic partners in Suzuki-type couplings, offering a potential secondary site for reaction under specific catalytic conditions. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.org The aryl chloride in the target molecule can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). rsc.orgresearchgate.net This provides a direct and modular route to synthesize various N-aryl derivatives. Similar to Suzuki coupling, specialized ligand systems have been developed to enhance the reactivity and scope for challenging substrates like aryl chlorides. rsc.orgresearchgate.net The reaction is notable for its excellent functional group tolerance. libretexts.org

Table 4: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid (PhB(OH)2) | Pd(PPh3)4, Base (e.g., K2CO3) | C(aryl)-C(aryl) |

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3, Ligand (e.g., XPhos), NaOtBu | C(aryl)-N |

Computational and Theoretical Investigations of 2 Acetyl 4 Chlorophenyl 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no available information on quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, being applied to 2-Acetyl-4-chlorophenyl 4-methylbenzoate to determine properties like molecular orbital energies, electron density distribution, or electrostatic potential.

Molecular Dynamics Simulations and Conformational Analysis

No records of molecular dynamics (MD) simulations were found for this compound. Such studies would provide insights into its structural flexibility, conformational preferences, and behavior in different solvent environments over time.

Prediction of Reaction Pathways and Transition States

Information regarding the computational prediction of reaction pathways involving this compound, including the identification of transition states and calculation of activation energies, is not present in the accessible literature.

Computational Approaches to Molecular Interactions (e.g., Docking Studies for Hypothetical Biological Targets)

There are no published molecular docking studies to predict the binding affinity and interaction modes of this compound with any hypothetical biological targets.

Exploration of Biological Activities and Mechanisms of Interaction for 2 Acetyl 4 Chlorophenyl 4 Methylbenzoate

In Vitro Assessment of Antimicrobial Properties (e.g., against Bacterial Strains)

The antimicrobial potential of 2-Acetyl-4-chlorophenyl 4-methylbenzoate can be inferred from studies on its structural components—substituted acetophenones and chlorophenyl compounds. Substituted acetophenones are a known class of compounds that exhibit a wide spectrum of antibacterial and antifungal activities. scholarsresearchlibrary.com Research on various acetophenone (B1666503) derivatives has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comresearchgate.netrasayanjournal.co.in

Similarly, compounds containing a chlorophenyl moiety have shown potent antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and S. epidermidis. nih.govresearchgate.net For instance, certain halogenated acetophenones, such as 3,5-dichloro-2,4-dihydroxy acetophenone, have been reported to be highly effective antimicrobial agents, with activity comparable to standard drugs in some cases. researchgate.net The presence of both the acetyl and chlorophenyl groups in the target molecule suggests a strong likelihood of antimicrobial properties. The ester linkage to a methylbenzoate group further modulates this activity, as esters of fatty acids and other aromatic acids are known to possess antibacterial and antifungal properties. nih.gov

The following table summarizes the antimicrobial activities of compounds structurally related to this compound, illustrating the potential efficacy of this class of molecules.

| Compound/Derivative Class | Test Organism(s) | Observed Activity (e.g., MIC, Zone of Inhibition) |

| Ethyl 2-(7-(4-chlorophenyl)...)acetate (SM-5) | Staphylococcus strains | MIC value of 7.81 µg/mL. nih.govresearchgate.net |

| Substituted Acetophenone Semicarbazones | Staphylococcus aureus, Bacillus sp. (Gram +ve), Salmonella typhi, Pseudomonas aeruginosa (Gram -ve), Candida albicans (fungus) | Significant activity observed against all tested bacteria and fungi. scholarsresearchlibrary.com |

| Halogenohydroxy Acetophenones | Candida albicans, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus | Showed notable antimicrobial potency, with the highest activity against C. albicans. researchgate.net |

| Vanillin-derived 1,2,3-triazoles | Gram-positive and Gram-negative strains | Compound 3g showed high activity with a MIC of 5 µg/mL. nih.gov |

| Sodium Benzoate (B1203000) | E. coli, S. aureus, B. subtilis | MIC of 400 mg/mL. cabidigitallibrary.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Investigation of Potential Molecular Targets and Biochemical Pathways

The mechanism of action for this compound is likely multifactorial, targeting several key bacterial processes. The mode of action can be extrapolated from studies on its chemical relatives.

One probable mechanism is the disruption of the bacterial cell wall and membrane. nih.gov The lipophilic nature of the compound, conferred by the phenyl rings and ester group, would facilitate its partitioning into the lipid bilayer of the cell membrane, altering its permeability and leading to the leakage of vital cellular contents. nih.govnih.gov

Furthermore, molecular docking studies on similar chlorophenyl-containing compounds suggest specific enzymatic targets. A series of pyrrolo[1,2-a] scholarsresearchlibrary.comnih.govbenzodiazepines bearing a chlorophenyl group showed strong binding affinity for Penicillin-Binding Protein 2a (PBP2a), which is crucial for peptidoglycan synthesis in the bacterial cell wall. nih.govresearchgate.net This interaction is a key mechanism of resistance in strains like Methicillin-resistant Staphylococcus aureus (MRSA). Other potential targets identified for this class of compounds include beta-lactam-inducible PBP4 and lipoteichoic acid synthase, another enzyme involved in cell wall integrity. nih.govresearchgate.net

Inhibition of nucleic acid synthesis represents another plausible pathway. Some antimicrobial agents act by inhibiting enzymes essential for DNA replication and repair, such as DNA gyrase or thymidylate kinase (TMPK). nih.govnih.gov Computational studies on vanillin-derived triazoles, which share aromatic features with the target compound, have shown that these molecules can fit into the active site of TMPK, suggesting they could act as inhibitors of bacterial DNA synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While specific SAR studies on this compound are not available, a robust analysis can be derived from research on related heterocyclic and aromatic compounds. nih.govmdpi.comresearchgate.net The biological activity of this molecule is determined by the interplay of its three main components: the 2-acetyl-4-chlorophenyl moiety, the ester linkage, and the 4-methylbenzoate (p-toluate) moiety.

Chlorophenyl Ring: The presence and position of halogen substituents on the phenyl ring are critical for antimicrobial activity. Studies on various benzimidazole (B57391) and pyrazole (B372694) derivatives consistently show that electron-withdrawing groups, such as chlorine (Cl), significantly enhance antimicrobial efficacy. nih.gov The 4-chloro substitution in the target compound is therefore expected to be a key contributor to its potency.

Acetyl Group: The acetyl group at the 2-position of the phenyl ring influences the molecule's steric and electronic properties. Its ortho-position relative to the ester linkage can induce a specific conformational orientation of the two aromatic rings, which can be crucial for binding to a biological target. Modifications to this acetyl group, for example, by converting it to a different ketone or an alcohol, would likely have a substantial impact on activity.

4-Methylbenzoate Ring: The substitution on the benzoate ring also plays a role. In quantitative structure-activity relationship (QSAR) studies of benzoic acids, lipophilicity has been identified as a key parameter for antimicrobial activity. nih.gov The methyl group at the 4-position (para) of the benzoate ring increases the lipophilicity of that part of the molecule, which could enhance its ability to cross bacterial cell membranes.

SAR studies on related benzimidazoles have shown that substitutions at various positions on the core structure greatly influence the biological effect, indicating that minor modifications to any part of this compound would likely result in analogues with a different potency or spectrum of activity. mdpi.comresearchgate.net

Comparative Analysis with Related Bioactive Chlorophenyl and Acetyl-Containing Compounds

The predicted bioactivity of this compound can be contextualized by comparing it to other compounds that contain either a chlorophenyl or an acetyl group.

Chlorophenyl-Containing Compounds: Many potent antimicrobial agents feature a chlorophenyl group. For example, a series of 4-chloro-2-mercaptobenzenesulfonamide derivatives showed promising activity against numerous anaerobic Gram-positive bacteria. nih.gov Similarly, certain benzimidazole-pyrazole hybrids with a chloro-substituted aromatic ring exhibit potent antifungal activity. nih.gov A key difference is the nature of the core scaffold; while these examples are sulfonamides or complex heterocycles, the target compound is a simpler benzoate ester. However, the recurring importance of the chlorophenyl moiety across different molecular backbones highlights its role as a potent pharmacophore. For example, 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide is another compound that demonstrates the utility of the 4-chlorophenyl group in designing bioactive molecules.

Acetyl-Containing Compounds (Acetophenones): Acetophenone and its derivatives are well-known for their biological activities. scholarsresearchlibrary.comresearchgate.netnih.gov Natural acetophenones have served as leads for developing synthetic hybrids with antimicrobial and antifouling properties. nih.gov The activity of these compounds is often linked to their ability to interact with cellular membranes or specific enzymes. Compared to simple acetophenones, this compound is a more complex molecule, where the acetophenone unit is part of a larger ester structure, which would significantly alter its solubility, reactivity, and interaction with biological targets.

The combination of the chlorophenyl, acetyl, and benzoate ester functionalities in a single molecule makes this compound a unique chemical entity. Its activity profile would be a hybrid of the properties conferred by each of these groups, potentially offering a unique spectrum of activity compared to compounds containing only one of these features.

Role of 2 Acetyl 4 Chlorophenyl 4 Methylbenzoate in Organic Synthesis and Applied Chemistry

Utilization as a Synthetic Intermediate for Complex Organic Molecules

2-Acetyl-4-chlorophenyl 4-methylbenzoate serves as a crucial starting material in the synthesis of a variety of complex organic molecules. Its chemical architecture, possessing multiple reactive sites, allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions. nih.gov

The presence of the acetyl group (-COCH3) provides a key reactive handle for the construction of larger molecular frameworks. One of the most significant applications of acetyl-substituted aromatic compounds is in the Claisen-Schmidt condensation reaction. wikipedia.org This reaction involves the base-catalyzed reaction between a ketone (in this case, the acetyl group of this compound) and an aldehyde to form α,β-unsaturated ketones, commonly known as chalcones. Chalcones are themselves valuable intermediates for the synthesis of various heterocyclic compounds with demonstrated biological activities, such as pyrazoles, pyrimidines, and flavonoids. nih.govnih.gov

The general scheme for the synthesis of chalcones from an acetophenone (B1666503) derivative is as follows:

Aryl Ketone + Aromatic Aldehyde (in the presence of a base) → Chalcone (B49325) + Water

While direct examples for this compound are not extensively detailed in publicly available literature, the established reactivity of similar acetylphenones strongly supports its utility in this context. nih.gov The resulting chalcones would incorporate the 4-chlorophenyl 4-methylbenzoate moiety, leading to novel and potentially bioactive complex molecules.

Furthermore, the aromatic rings of this compound can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, which can then be used for further synthetic elaborations. nih.gov The ester linkage can also be hydrolyzed to yield the corresponding phenol (B47542) and carboxylic acid, providing another avenue for diversification.

Potential Applications in Medicinal Chemistry Research as a Lead Compound Scaffold

The structural motifs present in this compound make it an interesting scaffold for the development of new therapeutic agents. nih.gov Its derivatives have been investigated for a range of pharmacological activities, with preliminary studies indicating potential antimicrobial and anti-inflammatory properties. nih.govprimescholars.comnih.gov

The chalcone derivatives that can be synthesized from this compound are a well-known class of molecules with a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. mdpi.comresearchgate.net The presence of the chloro and methylphenyl groups on the parent molecule can influence the pharmacokinetic and pharmacodynamic properties of the resulting chalcones and other derivatives.

Research into compounds with similar structural features has shown promising results. For instance, various chalcone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. nih.gov The synthesis of novel chalcones and their subsequent conversion to other heterocyclic systems like pyrazoles have yielded compounds with marked cytotoxic activity. nih.gov

The general strategy involves synthesizing a series of chalcones from a substituted acetophenone and various aldehydes, followed by biological evaluation. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify the most potent compounds.

Integration into Emerging Chemical Processes and Technologies

The application of this compound in emerging chemical processes and technologies, such as green chemistry, flow chemistry, and microwave-assisted synthesis, is an area of growing interest. While specific research on this particular compound in these advanced methodologies is not yet widely published, the general trends in organic synthesis suggest its potential for integration.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various heterocyclic compounds, including those that can be derived from this compound, has been shown to be significantly enhanced by microwave assistance. This technology offers a pathway to more efficient and rapid synthesis of complex molecules from this versatile intermediate.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. While the direct application of flow chemistry to reactions involving this compound is not yet documented, the modular nature of flow systems is well-suited for the multi-step synthesis of complex molecules. This technology could enable the streamlined production of derivatives of this compound for various applications.

As research continues, the integration of this compound into these emerging technologies holds the promise of developing more sustainable and efficient synthetic routes to valuable complex molecules.

Future Research Directions and Unaddressed Academic Questions for 2 Acetyl 4 Chlorophenyl 4 Methylbenzoate

Development of Sustainable and Green Synthetic Routes

Traditional esterification methods often rely on harsh chemicals and energy-intensive conditions. A significant area for future research is the development of environmentally benign synthetic pathways for 2-Acetyl-4-chlorophenyl 4-methylbenzoate, aligning with the principles of green chemistry. nih.govsophim.comuwlax.edu

Key research questions include:

Can biocatalytic methods, such as using immobilized lipases, be employed for the synthesis? Enzymatic esterification offers high selectivity under mild conditions, reducing by-product formation and energy consumption. researchgate.netbenthamdirect.comyoutube.com

What is the potential of solid acid catalysts, such as sulfonated carbons or metal-based catalysts, to replace corrosive liquid acids like sulfuric acid? acs.orgmdpi.commdpi.com Research into reusable, heterogeneous catalysts is crucial for creating more sustainable industrial processes. mdpi.com

Can alternative energy sources, such as microwave irradiation, shorten reaction times and reduce energy waste compared to conventional heating? uwlax.eduresearchgate.net

Is it feasible to use greener, non-toxic solvents or even solvent-free conditions to minimize the environmental impact of the synthesis? researchgate.net

Table 1: Proposed Green Synthesis Strategies

| Strategy | Rationale | Key Research Objective |

|---|---|---|

| Enzymatic Esterification | High selectivity, mild reaction conditions, reduced by-products, environmentally friendly. researchgate.netbenthamdirect.com | Identify suitable lipases and optimize reaction parameters (temperature, substrate ratio, water removal) for high-yield synthesis. |

| Heterogeneous Catalysis | Use of reusable, non-corrosive solid acids to simplify product purification and minimize waste. mdpi.com | Develop and screen novel solid acid catalysts (e.g., zeolites, functionalized resins, bimetallic oxides) for efficiency and stability. labmanager.com |

| Microwave-Assisted Synthesis | Potential for rapid heating, significantly shorter reaction times, and reduced energy consumption. uwlax.edu | Determine optimal microwave parameters (power, temperature, time) and catalyst compatibility for efficient ester production. |

| Solvent-Free Synthesis | Eliminates the need for potentially toxic and volatile organic solvents, aligning with green chemistry principles. researchgate.net | Investigate the feasibility of solvent-free reactions under thermal or microwave conditions and analyze the impact on yield and purity. |

Comprehensive Mechanistic Understanding of Biological Interactions

The structural motifs of this compound, including its halogenated phenyl ring and ester functionality, suggest potential biological activity. However, its mechanism of action is currently unelucidated. A critical area of future research is to determine how this molecule interacts with biological systems at a molecular level.

Unaddressed academic questions include:

What specific molecular targets (e.g., enzymes, receptors) does this compound interact with? Techniques like affinity chromatography, where the molecule is immobilized to capture its binding partners from cell extracts, could be employed. nih.govresearchgate.net

If the compound exhibits antimicrobial properties, what is the precise mechanism? Does it disrupt macromolecular synthesis pathways (e.g., targeting DNA, protein, or cell wall synthesis) or interfere with cellular signaling? nih.govasm.org

How does the compound's metabolism in biological systems affect its activity? Identifying metabolites is crucial to understanding the complete toxicological and pharmacological profile.

Can computational methods, such as molecular docking, predict potential binding interactions and guide experimental studies? researchgate.net

Exploration of Novel Derivatization Strategies

Systematic modification of the this compound structure can lead to new analogues with enhanced properties. Exploring derivatization is key to establishing structure-activity relationships (SAR), which are fundamental in medicinal chemistry for optimizing a lead compound. nih.govdrugdesign.orgyoutube.com

Future research should focus on:

Modification of the Acetyl Group: Reduction to a secondary alcohol could introduce new hydrogen-bonding capabilities. This hydroxyl group could then be a handle for further esterification or etherification.

Hydrolysis and Re-esterification: Cleavage of the 4-methylbenzoate ester bond would yield 2-acetyl-4-chlorophenol, which can then be re-esterified with a diverse library of carboxylic acids to probe the effect of this part of the molecule on activity.

Aromatic Ring Substitution: Exploring electrophilic substitution reactions on the aromatic rings could introduce new functional groups (e.g., nitro, additional halogens), which can modulate the electronic and steric properties of the molecule.

Chemically Stable Derivatives: For compounds that may be unstable, creating a stable derivative for easier handling and analysis is a viable strategy. nih.gov

Table 2: Proposed Derivatization Strategies for SAR Studies

| Reaction Type | Target Functional Group | Potential New Moiety | Purpose |

|---|---|---|---|

| Reduction | Acetyl Ketone | Secondary Alcohol | Introduce hydrogen-bond donor capabilities; create a new site for further functionalization. |

| Ester Hydrolysis & Re-esterification | Benzoate (B1203000) Ester | Diverse Ester Groups | Explore influence of the ester component on target binding and pharmacokinetic properties. |

| Nucleophilic Substitution | Chloro Group | Amines, Azides, Thiols | Investigate the role of the halogen as a leaving group and introduce new interaction sites. wikipedia.org |

| Electrophilic Substitution | Aromatic Rings | Nitro, Halogen, Alkyl | Modulate electronic properties and steric bulk to optimize target interactions. |

Advanced Analytical Methodologies for Purity and Reaction Monitoring

While standard techniques like HPLC and NMR are used for characterization, future research should focus on developing more sophisticated and rapid analytical methods. pharmafocusasia.com This is crucial for ensuring purity, controlling manufacturing processes, and detecting trace-level impurities that could have biological consequences. biomedres.usbiomedres.usnih.gov

Future research directions include:

High-Resolution Purity Profiling: Developing Ultra-Performance Liquid Chromatography (UPLC) methods, often coupled with tandem mass spectrometry (MS/MS), for faster and more sensitive separation and quantification of the main compound and any process-related impurities or degradation products. biomedres.usnih.gov

Real-Time Reaction Monitoring: Implementing Process Analytical Technology (PAT), such as online UPLC systems, to monitor the synthesis in real-time. waters.comlcms.cz This allows for precise determination of reaction endpoints, maximizing yield and minimizing side-product formation. waters.com

Trace-Level Impurity Characterization: Using high-resolution mass spectrometry (e.g., LC-Q-TOF-HRMS) to identify and structure-elucidate unknown impurities at very low levels. biomedres.us

Chiral Separation: If any synthetic route could result in stereoisomers, developing chiral chromatography methods would be essential to separate and characterize the individual enantiomers, as they can have different biological activities.

Table 3: Advanced Analytical Methodologies for Future Development

| Technique | Application | Objective |

|---|---|---|

| UPLC-MS/MS | Purity testing, metabolic stability assays, quantification. nih.govnih.gov | Achieve higher throughput, greater sensitivity, and more accurate quantification than traditional HPLC. |

| Online UPLC | In-process reaction monitoring. lcms.cz | Enable real-time process control to optimize reaction yield and purity. |

| LC-Q-TOF-HRMS | Identification of unknown impurities. biomedres.us | Provide accurate mass measurements for the structural elucidation of trace-level compounds. |

| Chiral Chromatography | Enantiomeric separation. | Isolate and quantify individual stereoisomers to assess their respective biological activities. |

Synergistic Research with Other Chemical Disciplines

The full potential of this compound can be realized through interdisciplinary collaboration. europa.eunih.gov Integrating knowledge and techniques from various fields will accelerate discovery and development.

Key synergistic opportunities include:

Computational and Medicinal Chemistry: A tight feedback loop between computational chemists and synthetic chemists is essential. Computational models can predict the biological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of proposed derivatives, helping to prioritize synthetic targets and reduce the time and cost of drug discovery. nih.govnih.govmdpi.comcompmedchem.org

Materials Science: Investigating whether this compound or its derivatives can serve as monomers or building blocks for novel polymers. The combination of rigidity from the aromatic rings and specific functional groups could lead to materials with unique thermal or optical properties.

Agricultural Science: Given that many commercial pesticides are halogenated aromatic compounds, a synergistic approach with agricultural scientists could involve screening this compound and its derivatives for potential herbicidal or insecticidal activity. mdpi.com

Pharmacology and Systems Biology: Collaboration with pharmacologists is needed to move beyond simple activity screening to a systems-level understanding of how the compound affects cellular networks and pathways, providing a more holistic view of its biological impact. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetyl-4-chlorophenyl 4-methylbenzoate, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via esterification between an acyl halide (e.g., 4-methylbenzoyl chloride) and a phenolic derivative (e.g., 2-acetyl-4-chlorophenol). Pyridine or similar bases are critical to deprotonate the phenolic hydroxyl group, enhancing nucleophilic attack on the carbonyl carbon of the acyl halide . Key factors include:

- Reactant stoichiometry : A 1:1 molar ratio minimizes side products.

- Temperature : Reactions typically proceed at 60–80°C under reflux.

- Catalyst selection : Pyridine neutralizes HCl byproducts, preventing side reactions.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and acetyl group (C=O) bands (~1680 cm⁻¹) .

- NMR :

- ¹H NMR : Signals for aromatic protons (δ 6.8–8.0 ppm), acetyl methyl (δ 2.6–2.8 ppm), and ester methyl (δ 2.4–2.5 ppm).

- ¹³C NMR : Carbonyl carbons (ester: ~165 ppm; acetyl: ~200 ppm) and aromatic carbons .

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., acetyl and chloro groups) .

Q. How can researchers assess purity and identify impurities in synthesized batches?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times with reference standards .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and detect low-abundance impurities via high-resolution MS.

- Melting point analysis : Sharp melting points indicate high purity; deviations suggest impurities.

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding affinity with biological targets (e.g., cyclooxygenase-2 [COX-2]) using software like AutoDock Vina. Parameterize force fields for ester and acetyl groups to refine interactions .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare vibrational frequencies with experimental FT-IR/FT-Raman data to validate computational models .

Q. How can discrepancies between experimental spectroscopic data and computational predictions be resolved?

- Methodological Answer :

- Cross-validation : Use multiple techniques (e.g., FT-IR, NMR, XRD) to confirm functional groups and molecular geometry.

- Solvent effects : Account for solvent polarity in DFT calculations, as experimental data may shift due to solvation .

- Crystallographic refinement : Adjust computational models based on X-ray diffraction bond lengths and angles .

Q. What challenges arise in crystallizing this compound for structural analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.